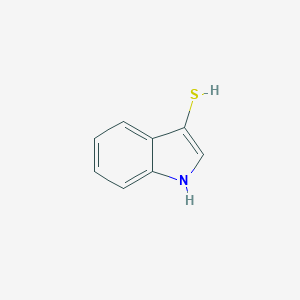

1H-Indole-3-thiol

Overview

Description

Synthesis Analysis

The synthesis of 1H-Indole-3-thiol derivatives can be achieved through various methods. One common approach involves the base-catalyzed conjugate addition of thiols to indolyl acrylic acids followed by in situ decarboxylation, providing a straightforward route to functionalized 3-(1-thio)ethyl-1H-indoles (Gao et al., 2009). Additionally, a green synthetic protocol utilizing water as the solvent under neutral conditions has been developed for the synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols, highlighting the environmental friendliness of this method (Ramesh et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using various spectroscopic techniques. For instance, the structure of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole was elucidated through X-ray crystallography, FTIR, FT-Raman, and NMR analyses (Bhat et al., 2017). These studies provide valuable insights into the electronic and spatial configuration of the molecule, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For example, it can undergo highly enantioselective thiolation reactions, offering a pathway to 3-alkyl-indole or indoline derivatives with functional thiol groups (Chen et al., 2016). Additionally, transition metal-free direct C-H bond thiolation of indoles has been developed, further demonstrating the compound's chemical flexibility (Zou et al., 2012).

Scientific Research Applications

Pharmaceutical Applications : S-alkylated/aralkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiols have shown promise in pharmaceutical applications, potentially useful in nutraceuticals and other medicinal products (Rubab et al., 2016).

Drug Discovery and Functional Materials : An iodine-catalyzed oxidative 3-sulfenylation method using 1H-Indole-3-thiol offers applications in drug discovery and the development of functional materials (He et al., 2016).

Synthesis of Biologically Active Compounds : Advances in the chemistry of this compound have led to the development of synthetic procedures for preparing biologically active compounds (El-Sawy et al., 2017).

Oligomerization with Thiols : Indole derivatives, including this compound, can be oligomerized, yielding various compounds through regioselective reactions (Mutulis et al., 2008).

Synthesis of 3-Sulfenylindoles : Catalyst-free thiolation of indoles with sulfonyl hydrazides in water under mild conditions efficiently synthesizes 3-sulfenylindoles, producing good to excellent yields (Yang et al., 2016).

Anti-Proliferative and Anti-Microbial Activity : Indole-3-carbinol and 1,3,4-oxadiazole hybrids, which can be synthesized using this compound, have shown significant anti-proliferative activity against cancer cells and promising anti-microbial properties (Gokhale et al., 2015).

Visualization of Thiol Flux : A study using a thiol-chromene "click" reaction with this compound effectively visualizes thiol flux in living cells and mice, providing insights into thiol-related diseases (Yang et al., 2019).

Antitumor Activity : New indole derivatives, potentially involving this compound, show in vitro antitumor activity, supporting the need for future mechanistic studies (Li Petri et al., 2019).

Mechanism of Action

Target of Action

1H-Indole-3-thiol, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that this compound may also interact with similar biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.

Future Directions

While specific future directions for 1H-Indole-3-thiol are not mentioned in the retrieved papers, the study and development of indole derivatives continue to be a significant area of research in organic chemistry . The exploration of novel methods of synthesis and the investigation of their biological activities are potential areas of future research .

properties

IUPAC Name |

1H-indole-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFRUBQVZGVXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197392 | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

480-94-4 | |

| Record name | 1H-Indole-3-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

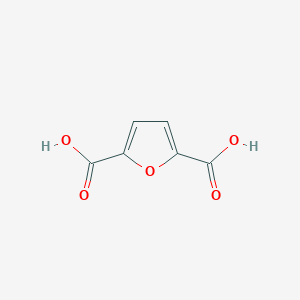

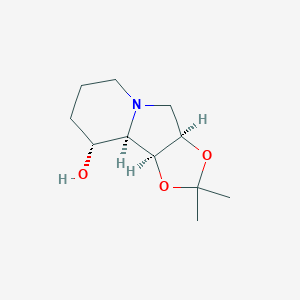

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9H-carbazol-4-yloxy)-3-[2-(2-phenylmethoxyphenoxy)ethylamino]propan-2-ol](/img/structure/B16222.png)

![Bis[(4-chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B16245.png)

![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)